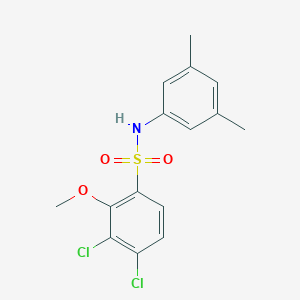
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been extensively studied for its biological and pharmacological properties. It is a potent inhibitor of chloride channels and has been used as a tool in various research studies to investigate the role of chloride channels in cellular physiology and pathophysiology.
Mecanismo De Acción
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide inhibits chloride channels by binding to the channel pore and blocking chloride ion flux. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, and its mechanism of action is thought to involve binding to a conserved site in the channel pore. 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has also been shown to inhibit other ion channels and transporters, including sodium channels, potassium channels, and the Na+/K+ ATPase.
Biochemical and Physiological Effects:
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit chloride transport in various tissues, including the kidney, lung, and intestine. 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has also been shown to inhibit the activity of the Na+/K+ ATPase, leading to an increase in intracellular sodium and a decrease in intracellular potassium. These effects have been implicated in the pathophysiology of diseases such as hypertension and cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide is a potent and selective inhibitor of chloride channels, making it a valuable tool for investigating the role of these channels in cellular physiology and pathophysiology. However, its potency and selectivity can also be a limitation, as it may inhibit other ion channels and transporters. Additionally, 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide can be toxic to cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide. One area of interest is the development of more selective inhibitors of chloride channels, which could be used to investigate the role of specific chloride channels in cellular physiology and pathophysiology. Another area of interest is the development of 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide derivatives with improved pharmacokinetic properties, which could be used in animal models of disease. Finally, there is interest in investigating the role of 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide and other chloride channel inhibitors in the treatment of diseases such as cystic fibrosis and hypertension.
Métodos De Síntesis
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide can be synthesized by reacting 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction yields 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide as a white crystalline solid with a melting point of 214-216°C.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has been used as a tool in various research studies to investigate the role of chloride channels in cellular physiology and pathophysiology. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, making it a valuable tool for studying the physiological and pathological roles of these channels. 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has also been used to investigate the role of chloride channels in diseases such as cystic fibrosis, epilepsy, and hypertension.
Propiedades
Nombre del producto |
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C15H15Cl2NO3S |
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-9-6-10(2)8-11(7-9)18-22(19,20)13-5-4-12(16)14(17)15(13)21-3/h4-8,18H,1-3H3 |
Clave InChI |
RFVKRKKGIBGSQG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C |
SMILES canónico |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)
![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)





![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)


